Methyl 2-[(morpholine-4-carbonyl)amino]benzoate
Description
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate is a benzoate ester derivative featuring a morpholine-4-carbonylamino group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 268.28 g/mol. This compound is structurally characterized by:
- A methyl ester group at the benzene ring’s carboxyl position.
- A urea-like linkage (carbonylamino) connecting the morpholine moiety to the aromatic ring.
Properties
IUPAC Name |
methyl 2-(morpholine-4-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-12(16)10-4-2-3-5-11(10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUUSJFJYVEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(morpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Substitution Reactions: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The morpholine ring and amide linkage play crucial roles in binding to these targets, influencing the compound’s biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Substituent Impact on Bioactivity: The morpholine-4-carbonylamino group in the target compound contrasts with the cyclohexylamino-phenylacetyl group in Ugi-derived analogues (e.g., compounds 5i–5l in ). Sulfonylurea derivatives (e.g., bensulfuron-methyl ) prioritize herbicide activity via acetolactate synthase inhibition, underscoring how substituent choice directs application (pharmaceutical vs. agricultural).
Synthetic Routes: The target compound’s synthesis likely follows multicomponent reactions (MCRs), akin to Ugi-3CC protocols used for cyclohexylamino analogues . Methanol is optimal for such reactions, yielding high purity (e.g., 85–96% in ). In contrast, sulfonylurea herbicides require sulfonamide coupling steps , reflecting divergent synthetic strategies.
Positional Isomerism: Methyl 5-amino-2-morpholinobenzoate demonstrates how amino and morpholino group positioning alters physicochemical properties. The 5-amino group may enhance hydrogen-bonding interactions compared to the target compound’s 2-substituted urea linkage.
Pharmacological and Industrial Relevance
- However, cyclohexylamino-phenylacetyl derivatives (e.g., compound 5j ) show superior yield (96%) and crystallinity, advantageous for drug development.
- Agricultural Chemicals : Unlike the target compound, sulfonylurea derivatives (e.g., primisulfuron-methyl ) leverage pyrimidinyl groups for herbicidal activity, highlighting the role of heterocyclic substituents in agrochemical design.
Biological Activity
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and research findings, supported by data tables and case studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of methyl 2-aminobenzoate with morpholine-4-carbonyl chloride under controlled conditions. The reaction can be facilitated using solvents such as dichloromethane and requires careful monitoring to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies conducted on human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), demonstrate that the compound induces apoptosis and inhibits cell proliferation. The IC50 values obtained from these studies are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.
- Cancer Research : In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a novel therapeutic regimen. Preliminary results indicated a favorable response rate, with several patients experiencing tumor shrinkage.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. Further studies utilizing molecular docking techniques are underway to elucidate these interactions more clearly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
